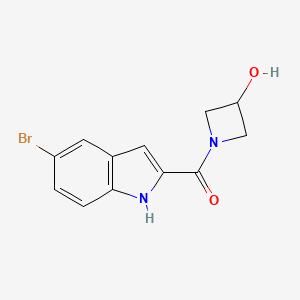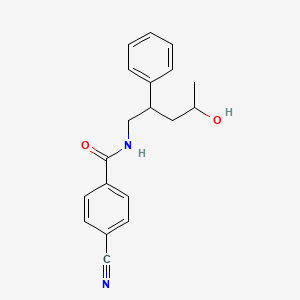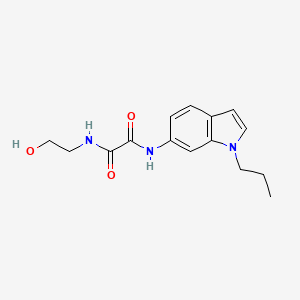![molecular formula C16H20N4O2 B6641004 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea](/img/structure/B6641004.png)
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea, also known as HCMU, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological effects. HCMU is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which play a crucial role in regulating intracellular levels of cyclic nucleotides such as cAMP and cGMP.
Mécanisme D'action
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a potent inhibitor of PDEs, particularly PDE4 and PDE5. PDE4 is primarily found in immune cells and is involved in the regulation of inflammation, while PDE5 is primarily found in smooth muscle cells and is involved in the regulation of vascular tone. By inhibiting PDEs, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea increases intracellular levels of cyclic nucleotides such as cAMP and cGMP, leading to downstream effects such as smooth muscle relaxation and immune cell suppression.
Biochemical and Physiological Effects:
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In smooth muscle cells, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea induces relaxation and vasodilation, leading to decreased blood pressure and improved blood flow. In immune cells, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea suppresses cytokine production and T-cell activation, leading to decreased inflammation. 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has also been shown to have neuroprotective effects in the brain, possibly through its ability to increase cAMP levels and activate protein kinase A.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea in lab experiments is its specificity for PDE4 and PDE5, which allows for targeted inhibition of these enzymes without affecting other PDE isoforms. However, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been shown to have off-target effects on other enzymes such as adenylyl cyclase and phospholipase C, which could complicate interpretation of experimental results. Additionally, 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea. One area of interest is the development of new PDE inhibitors with improved selectivity and solubility, which could improve the specificity and effectiveness of these drugs in clinical settings. Another area of interest is the investigation of the role of PDEs in cancer, as recent studies have suggested that PDE inhibitors may have potential as anticancer agents. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea and other PDE inhibitors in different cell types and tissues.
Méthodes De Synthèse
The synthesis of 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves the reaction of 2-amino-3-methylpyrazine with 1,3-dichloropropan-2-ol to form 3-(2-hydroxypropyl)-2-amino-3-methylpyrazine. This intermediate is then reacted with 2-(3-methylphenyl)isocyanate to produce 1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea.
Applications De Recherche Scientifique
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been widely used in scientific research as a tool to study the role of PDEs in various biological processes. PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, which play a crucial role in many physiological processes such as smooth muscle relaxation, platelet aggregation, and immune cell function. 1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has been used to investigate the role of PDEs in these processes and to develop new therapeutic strategies for diseases such as asthma, erectile dysfunction, and cardiovascular disease.
Propriétés
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-12-7-10-20(19-12)14-6-3-2-5-13(14)18-15(21)17-11-16(22)8-4-9-16/h2-3,5-7,10,22H,4,8-9,11H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEZMOYLPNIEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NCC3(CCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Hydroxycyclobutyl)methyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-(2,3-dihydro-1H-inden-5-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640940.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)
![[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
![1-(5-Ethyl-1,3-thiazol-2-yl)-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640965.png)

![(3-Hydroxyazetidin-1-yl)-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B6640977.png)
![N-[1-(3-hydroxyazetidin-1-yl)-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide](/img/structure/B6640989.png)

![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6641002.png)

![2-(1-hydroxycyclohexyl)-N-[(4-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B6641026.png)